molecular formula C11H11N3OS B1276942 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol CAS No. 26028-74-0

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B1276942
CAS RN: 26028-74-0
M. Wt: 233.29 g/mol
InChI Key: HJQLMIYHKYNGRD-UHFFFAOYSA-N
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Description

The compound "3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been the subject of various studies due to its potential biological activities, including anti-inflammatory, analgesic, and anti-ulcer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, followed by treatment with various substituted aromatic aldehydes and further conversion to the desired triazole derivatives . Another method includes direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides . These methods allow for the introduction of various substituents into the triazole ring, which can significantly affect the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, and UV-vis spectra, as well as X-ray diffraction (XRD) . Theoretical calculations using methods like density functional theory (DFT) and Hartree-Fock (HF) can also provide insights into the geometry, vibrational frequencies, and chemical shift values, which usually show good agreement with experimental data .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the mercapto group and the allyl group. These sites can participate in further synthetic modifications, leading to a wide array of potential derivatives with varied biological activities . The reactivity of these compounds can be exploited to synthesize targeted molecules for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. The presence of intermolecular hydrogen bonds and C-H...π interactions can affect the compound's stability and crystalline structure . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map can provide information on the electronic properties of these compounds, which are relevant for understanding their reactivity and interaction with biological targets .

Case Studies

Several case studies have demonstrated the potential of 1,2,4-triazole derivatives as anti-inflammatory and analgesic agents. For instance, specific derivatives have shown significant anti-inflammatory activity in vivo, which suggests their potential for development as therapeutic agents . Moreover, docking studies and biological evaluation have indicated that certain 1,2,4-triazole derivatives possess anti-ulcer activity, highlighting their potential use in treating NSAID-induced ulcers . These studies underscore the importance of 1,2,4-triazole derivatives in medicinal chemistry and their potential applications in drug development.

Scientific Research Applications

Synthesis and Biological Evaluation

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and its derivatives have been explored for their potential in synthesizing various biologically active compounds. One study detailed the synthesis of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives, suggesting their use in treating NSAID-induced ulcers (Georgiyants et al., 2014).

Corrosion Inhibition

Compounds derived from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol have been investigated as corrosion inhibitors. For instance, Schiff’s base derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the potential of these compounds in industrial applications (Ansari et al., 2014).

Inhibition of Tyrosinase Activity

The inhibitory effects of Schiff’s base derivatives of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol on tyrosinase activity were evaluated. Compounds showed potent inhibitory effects and provided insights into the design of antityrosinase agents (Yu et al., 2015).

Antimycobacterial Agents

Research on 3-mercapto-1,2,4-triazole–pyrrole hybrids, including derivatives of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, explored their potential as antimycobacterial agents, although the minimum inhibitory concentration was found to be higher than 64 mg/L (Roman et al., 2019).

Antitumor Activity

The compound and its derivatives have been synthesized and tested for antitumor activity. Studies have shown the potential of these compounds in the development of antitumor agents (Kaldrikyan et al., 2009).

Antimicrobial Screening

Triazole derivatives, including those derived from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have been synthesized and screened for antimicrobial properties. They demonstrated moderate antimicrobial activity against various pathogens (Morshed et al., 2012).

X-ray Diffraction Studies

X-ray diffraction studies on trinuclear copper(II) complexes with derivatives of this compound provided insights into the structural aspects of these complexes, relevant for coordination chemistry and material sciences (Bon et al., 2011).

Fungicidal Activity

Eugenol-fluorinated triazole derivatives, synthesized from 4-allyl-2-methoxyphenol, a component of eugenol, demonstrated significant fungicidal activity, highlighting the applicability of these derivatives in agriculture and plant protection (Lima et al., 2022).

Antidepressant and Anxiolytic Activities

The antidepressant and anxiolytic activities of some triazolylphenothiazine derivatives, synthesized from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have been studied, indicating potential use in the treatment of depression and anxiety disorders (Turan-Zitouni et al., 2002).

Anticancer Studies

Eugenol derivatives, synthesized from 4-allyl-2-methoxyphenol, showed potent anticancer activity against breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Alam, 2022).

properties

IUPAC Name

3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLMIYHKYNGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408959
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

CAS RN

26028-74-0
Record name NSC305341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST060156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com

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